molecular formula C27H37N5O2 B1666070 AQ-RA 741 CAS No. 123548-16-3

AQ-RA 741

Numéro de catalogue: B1666070
Numéro CAS: 123548-16-3
Poids moléculaire: 463.6 g/mol
Clé InChI: BCUGCHZRMKTPMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour AQ-RA 741 ne sont pas largement documentées dans la littérature disponible. il est essentiel de noter qu'this compound présente une forte affinité pour les sites M2 cardiaques (pKi = 8,30) . Des recherches supplémentaires peuvent être nécessaires pour découvrir des méthodes de synthèse détaillées et des approches de production industrielle.

Analyse Des Réactions Chimiques

Les réactions subies par AQ-RA 741 ne sont pas explicitement décrites. En tant qu'antagoniste M2, il interagit probablement avec les récepteurs de l'acétylcholine, affectant la fréquence cardiaque et d'autres processus physiologiques. Les réactifs et conditions courants restent insaisissables, mais des investigations plus approfondies pourraient éclairer cet aspect.

4. Applications de la recherche scientifique

This compound trouve des applications dans la recherche sur les troubles bradycardiaques. Son antagonisme M2 sélectif le rend précieux pour l'étude de la régulation de la fréquence cardiaque et des conditions cardiovasculaires associées . Les chercheurs explorent ses effets à la fois en science fondamentale (chimie et biologie) et en médecine clinique.

5. Mécanisme d'action

Le mécanisme précis par lequel this compound exerce ses effets reste un domaine d'étude actif. Il implique probablement des interactions avec les récepteurs M2, affectant les voies de signalisation en aval. Les cibles moléculaires et les voies doivent être élucidées plus avant.

Applications De Recherche Scientifique

Cardiac Research

Cardioselectivity and Mechanisms:
AQ-RA 741 has demonstrated significant cardioselectivity in vivo, inhibiting vagally induced bradycardia effectively while sparing other muscarinic receptor subtypes involved in gastrointestinal and respiratory functions . This characteristic makes it an essential tool for studying cardiac physiology and the role of the autonomic nervous system in heart rate regulation.

Case Study:
In a study involving guinea pigs, this compound was shown to selectively block M2 receptors, resulting in increased heart rate without affecting other autonomic responses. The findings suggest its potential use in therapeutic strategies targeting heart rate modulation .

Neuropharmacology

Role in Learning and Memory:
Research indicates that this compound plays a role in modulating cholinergic neurotransmission, particularly in the context of learning and memory processes. By antagonizing M2 receptors, it can influence synaptic plasticity within key brain regions such as the hippocampus .

Case Study:
A microdialysis study assessed the impact of this compound on hippocampal cholinergic activity during spatial learning tasks. The results revealed that blocking M2 receptors led to enhanced learning performance, suggesting that this compound could be utilized to investigate cholinergic contributions to cognitive functions .

Behavioral Studies

Influence on Reward Systems:
this compound has been employed to explore the role of muscarinic receptors in reward-related behaviors. By selectively inhibiting M2 receptors, researchers can dissect the cholinergic modulation of reward pathways in animal models .

Case Study:
In experiments assessing brain-stimulation reward thresholds, this compound was administered to block M1 and M4 receptors while preserving M5 receptor activity. This selective inhibition allowed for a clearer understanding of the contributions of different muscarinic receptor subtypes to reward processing .

Pharmacological Profiling

Binding Affinity Studies:
this compound's binding affinity profiles have been extensively characterized through radioligand binding studies. These studies confirm its high selectivity for cardiac M2 receptors compared to other subtypes .

Receptor TypepKi Value
M28.30
M17.70
M36.82

Preparation and Usage

Stock Solution Preparation:
For experimental applications, this compound can be prepared in various concentrations as shown below:

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mgVolume for 20 mgVolume for 25 mg
1 mM2.1569 mL10.7847 mL21.5694 mL43.1388 mL53.9235 mL
5 mM0.4314 mL2.1569 mL4.3139 mL8.6278 mL10.7847 mL
10 mM0.2157 mL1.0785 mL2.1569 mL4.3139 mL5.3923 mL

Mécanisme D'action

The precise mechanism by which AQ-RA 741 exerts its effects remains an active area of study. It likely involves interactions with M2 receptors, affecting downstream signaling pathways. Molecular targets and pathways need further elucidation.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons spécifiques soient rares, la particularité d'AQ-RA 741 réside dans sa sélectivité pour les récepteurs M2. L'identification de composés similaires nécessiterait des recherches supplémentaires, mais this compound se distingue par son profil de liaison spécifique.

Activité Biologique

AQ-RA 741 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR), primarily involved in cardiovascular regulation. Its chemical structure is defined as 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, with a molecular formula of C₁₇H₂₄N₄O₂ and a molecular weight of 304.41 g/mol. The compound exhibits high affinity for M2 receptors (pK_i = 8.30), intermediate affinity for M1 receptors (pK_i = 7.70), and lower affinity for M3 receptors (pK_i = 6.82) .

This compound acts as a competitive antagonist at muscarinic receptors, particularly demonstrating cardioselectivity. Its binding affinity is significantly higher for cardiac M2 receptors compared to those in other tissues such as tracheal, intestinal, or bladder smooth muscle. This selectivity is crucial for minimizing side effects during therapeutic applications .

Affinity Comparison

The following table summarizes the binding affinities of this compound for different muscarinic receptor subtypes:

Receptor TypepK_i ValueRelative Affinity
M28.30High
M17.70Intermediate
M36.82Low

In Vivo Studies

In vivo experiments have demonstrated that this compound effectively inhibits vagally induced bradycardia in various animal models, including rats, guinea pigs, and cats. The observed potency ratios between cardiac and other muscarinic receptor-mediated effects range from 9-fold to over 100-fold, indicating its remarkable selectivity . The log ID50 values for these experiments were found to be between -log ID50 = 7.24 and -log ID50 = 7.53 .

Case Studies

Case Study 1: Cardioselectivity Assessment
A study involving the administration of this compound in a controlled setting demonstrated significant inhibition of bradycardic responses induced by vagal stimulation in feline models. The results confirmed that this compound preferentially blocked cardiac M2 receptors, leading to an increase in heart rate without affecting other muscarinic pathways significantly.

Case Study 2: Comparative Analysis with Other Antagonists
In comparative studies with other muscarinic antagonists such as AF-DX 116, this compound showed superior selectivity for cardiac receptors over non-cardiac muscarinic sites, reinforcing its potential utility in treating conditions like bradycardia without unwanted side effects associated with broader receptor antagonism .

Propriétés

IUPAC Name

11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGCHZRMKTPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154038
Record name AQ-RA 741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123548-16-3
Record name AQ-RA 741
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123548163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AQ-RA 741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared analogously to Example 1 from 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one and 4-[4-(diethylamino)butyl]piperidine in a yield of 43% of theory.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AQ-RA 741
Reactant of Route 2
Reactant of Route 2
AQ-RA 741
Reactant of Route 3
Reactant of Route 3
AQ-RA 741
Reactant of Route 4
Reactant of Route 4
AQ-RA 741
Reactant of Route 5
Reactant of Route 5
AQ-RA 741
Reactant of Route 6
Reactant of Route 6
AQ-RA 741

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.